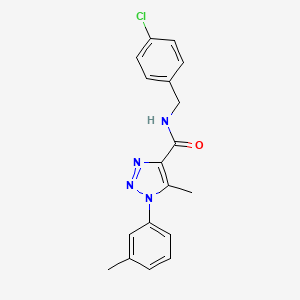
N-(4-chlorobenzyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-chlorobenzyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been the subject of research due to their diverse potential applications in medicinal chemistry and material science. A related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, showcasing the compound's synthetic accessibility and the efficiency of its synthesis process with an 88% yield. This synthesis was characterized by 1H NMR and MS, indicating the compound's purity and structure (Kan, 2015).
Antimicrobial Activities
The antimicrobial activities of 1,2,4-Triazole derivatives, including structures closely related to this compound, have been a significant focus. For instance, the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives were explored, leading to the discovery that some compounds exhibit good or moderate activities against test microorganisms, highlighting the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Potential
Research has also delved into the antitumor potential of triazole derivatives. In a related study, compounds were synthesized with a focus on their structure-activity relationship, revealing distinct inhibitory capacities against cancer cell lines such as A549 and BGC-823. This underlines the importance of structural modifications in enhancing the antitumor efficacy of triazole derivatives, suggesting that this compound could similarly be explored for its antitumor applications (Ji et al., 2018).
Pesticide Residue Formation
The interaction of specific triazole derivatives with other chemicals can lead to the formation of hybrid residues with potential use in agriculture. For example, when certain herbicides were applied in combination, they transformed into an unexpected residue, demonstrating the complex reactions triazole derivatives can undergo and their potential implications for pesticide development (Bartha, 1969).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-3-5-16(10-12)23-13(2)17(21-22-23)18(24)20-11-14-6-8-15(19)9-7-14/h3-10H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBHYASYLDMSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
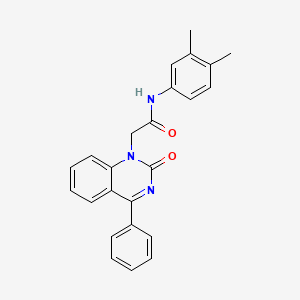
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
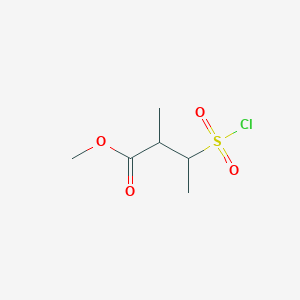
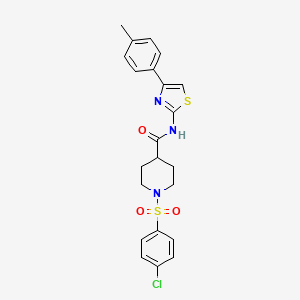
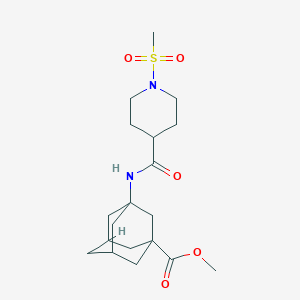
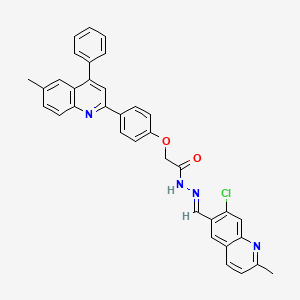
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
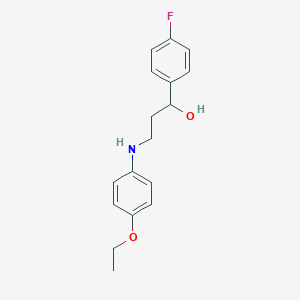
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
